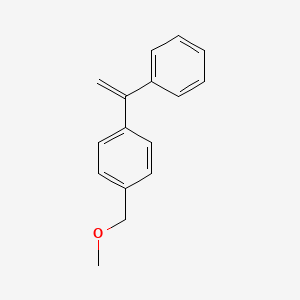
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H14O. It is a derivative of benzene, featuring a methoxymethyl group and a phenylethenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene typically involves the reaction of benzene derivatives with appropriate reagents. One common method is the Friedel-Crafts alkylation, where benzene reacts with methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methoxymethyl group. Subsequently, the phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(Formylmethyl)-4-(1-phenylethenyl)benzene.
Reduction: Formation of 1-(Methoxymethyl)-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with different targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: Similar in structure but lacks the methoxymethyl group.
Methyl(1-phenylethenyl) ether: Similar in structure but has a different substitution pattern on the benzene ring.
Uniqueness
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both methoxymethyl and phenylethenyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
414858-26-7 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O/c1-13(15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-2/h3-11H,1,12H2,2H3 |
Clave InChI |
BAONKESKYNMPTD-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


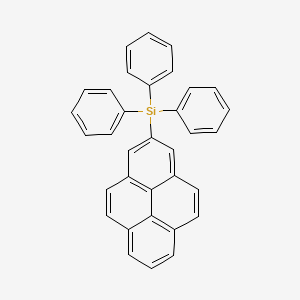
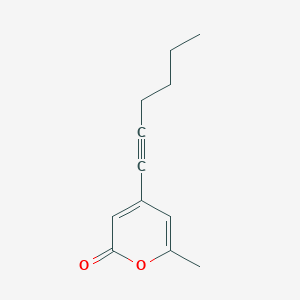
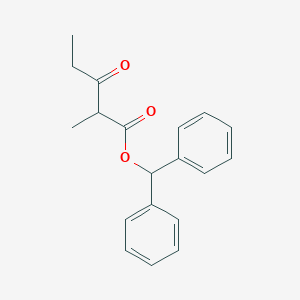
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)

![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)

![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

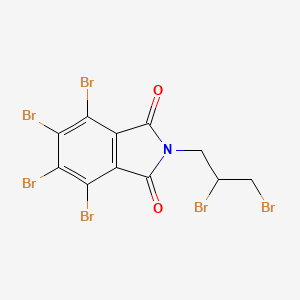

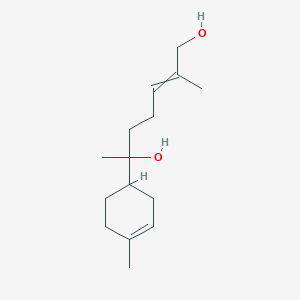
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
